molecular formula C10H9FN2 B13118532 (7-Fluoroquinolin-4-yl)methanamine

(7-Fluoroquinolin-4-yl)methanamine

Cat. No.: B13118532
M. Wt: 176.19 g/mol
InChI Key: VZESXNNAHZLVPQ-UHFFFAOYSA-N
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Description

(7-Fluoroquinolin-4-yl)methanamine is a chemical compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the 7th position and a methanamine group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (7-Fluoroquinolin-4-yl)methanamine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(7-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

(7-Fluoroquinolin-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Fluoroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Fluoroquinolin-4-yl)methanamine is unique due to the combined presence of both the fluorine atom and the methanamine group, which enhances its biological activity and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(7-fluoroquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2

InChI Key

VZESXNNAHZLVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)CN

Origin of Product

United States

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